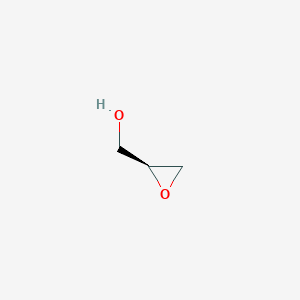

(S)-Glycidol

概要

説明

Synthesis Analysis

The synthesis of polyglycidol and its derivatives, including (S)-Glycidol, involves several methods such as cationic and anionic polymerization. Glycidol with protected hydroxyl groups can undergo anionic polymerization, yielding linear polyglycidol after deprotection. This process is crucial for creating polyglycidol-containing materials used in medical diagnostics, biosensors, and drug delivery systems (Dworak et al., 2013).

Molecular Structure Analysis

(S)-Glycidol's molecular structure is characterized by the presence of an epoxide ring, making it highly reactive. This reactivity is exploited in various chemical modifications and reactions, leading to a wide range of applications in different fields. The structural analysis includes understanding the configurations and reactivity patterns essential for its applications in synthesis and polymerization processes.

Chemical Reactions and Properties

The reactivity of (S)-Glycidol allows for its involvement in numerous chemical reactions, including ring-opening polymerization and coupling reactions. These reactions are pivotal in synthesizing complex molecules and materials with specific functions and properties. The chemical properties of (S)-Glycidol, such as its ability to form strong hydrogen bonds and its high metabolic stability, contribute to its versatility in chemical synthesis (Popova & Trifonov, 2015).

科学的研究の応用

Catalytic Studies : (S)-Glycidol serves as a chiral probe molecule for studying reaction pathways on palladium (Pd) surfaces. This application is crucial in understanding catalytic processes at the molecular level (Mahapatra & Tysoe, 2015).

Enzymatic Inhibition and Kinetics : Glycidol phosphate, a derivative of glycidol, is identified as a specific irreversible inhibitor of rabbit muscle triose phosphate isomerase. This discovery is significant for studying the enzyme's binding site and understanding its kinetic and stereochemical features (Miller & Waley, 1971).

Neuroscience Research : Research has shown that glycidol can impact neuronal plasticity in rats. It was found to suppress neuronal plasticity after a 28-day exposure in young adult rats, but increase it at the adult stage (Akane et al., 2014).

Neurotoxicity and Neurogenesis : Glycidol has been found to induce axon injury in the central and peripheral nervous systems of adult rats and suppress late-stage hippocampal neurogenesis in offspring (Akane et al., 2013).

Enzyme Inactivation : Glycidol-P effectively inactivates muscle triose-P isomerase and muscle enolase, leading to a complete loss of enzymatic activity. This property is pivotal for studying enzyme mechanisms and inhibition (Rose & O'Connell, 1969).

Polymer Synthesis : Glycidol is used as an initiator for the ring-opening polymerization of epsilon-caprolactone. This process is essential for synthesizing epoxy-functionalized poly(epsilon-caprolactone) (PCL) and its copolymerization with other compounds (Zhou et al., 2008).

Genotoxicity Studies : Glycidol is recognized as a genetically toxic substance, capable of causing mutations, DNA damage, and increased micronuclei in cells. These properties are crucial for understanding its genotoxic effects (Kim et al., 2006).

Battery Technology : Poly(glycidol)-based polymer matrices show promise as separating electrolytes in secondary batteries due to their high thermal stability. This application is significant in the development of advanced battery technologies (Piana et al., 2020).

Molecular Biology : Glycidol induces mutations in the hprt-gene, with a calculated mutagenic potency. Understanding its interaction with DNA is essential for molecular biology research (Aasa et al., 2016).

Toxicology : Extensive research has been conducted on the toxicological effects of glycidol, including its role as a reproductive toxicant and carcinogen in rats and mice. Such studies are crucial for assessing the safety and environmental impact of this compound (Nomeir et al., 1995); (Irwin, 1990).

特性

IUPAC Name |

[(2S)-oxiran-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2/c4-1-3-2-5-3/h3-4H,1-2H2/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTKINSOISVBQLD-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101318083 | |

| Record name | (-)-Glycidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Glycidol | |

CAS RN |

60456-23-7 | |

| Record name | (-)-Glycidol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60456-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Glycidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

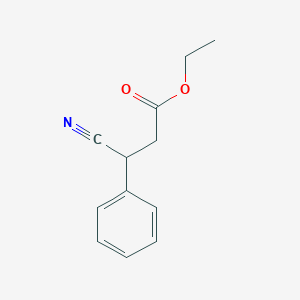

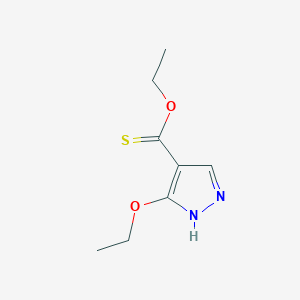

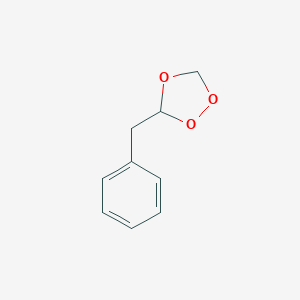

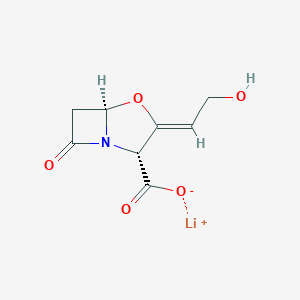

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-[(E)-3-(3,3-Dimethyl-1-octylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethyl-1-octylindole;iodide](/img/structure/B47779.png)

![(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester](/img/structure/B47780.png)